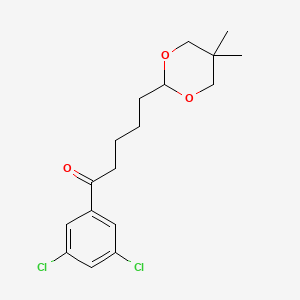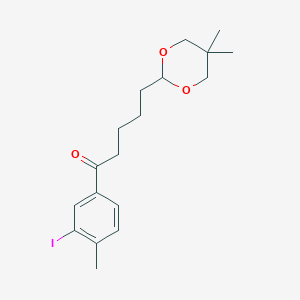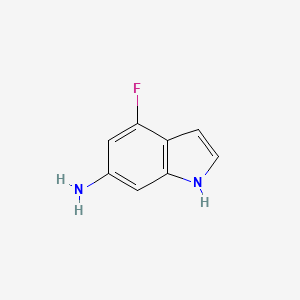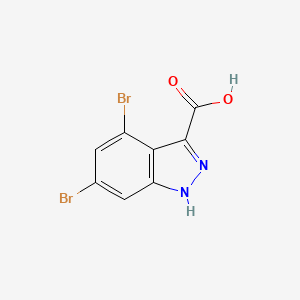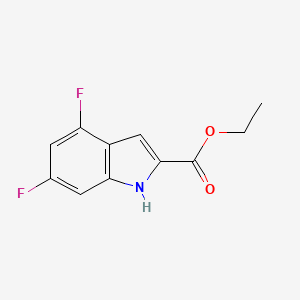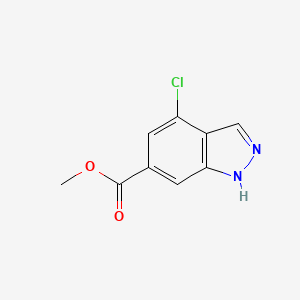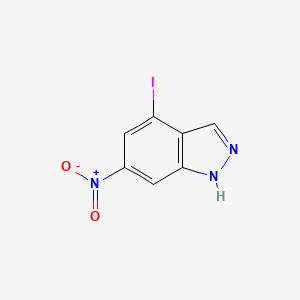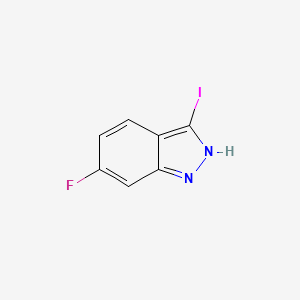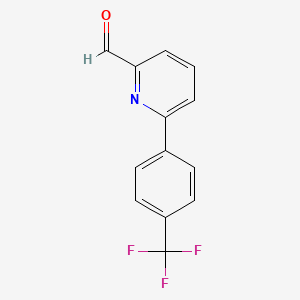
6-(4-(Trifluoromethyl)phenyl)picolinaldehyde
Overview
Description
“6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a pyridine compound with the molecular formula C13H8F3NO . It has a molecular weight of 251.20 .
Molecular Structure Analysis
The molecular structure of “6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a 4-(trifluoromethyl)phenyl group .Physical And Chemical Properties Analysis
“6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” has a molecular weight of 251.204 Da and a monoisotopic mass of 251.055801 Da .Scientific Research Applications
Spectrophotometric Reagent in Metal Ion Analysis
6-(4-(Trifluoromethyl)phenyl)picolinaldehyde derivatives have been utilized in the field of analytical chemistry. For example, picolinaldehyde 4-phenyl-3-thiosemicarbazone, a derivative, is used as a spectrophotometric reagent for the selective determination of metal ions like cobalt and nickel in various samples, including steel analysis (Ariza, Pavón, & Pino, 1976) and in river water (Uehara, Morimoto, & Shijo, 1992).
Catalysis and Chemical Synthesis
This compound has applications in catalysis and synthesis. Chiral CNN Pincer Palladium(II) Complexes, synthesized from derivatives of 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde, are used for enantioselective allylation of isatins and Suzuki–Miyaura coupling reactions, providing significant advancements in organic synthesis (Wang et al., 2014).
X-Ray Diffraction and Molecular Characterization
The derivatives of this compound have also been utilized in X-ray diffraction studies for molecular characterization. For instance, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, synthesized from a related compound, was characterized using X-ray diffraction (Quintana et al., 2016).
Material Science
In material science, derivatives of 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde are used in the synthesis of novel materials. For instance, polyimides synthesized from related compounds exhibit unique properties useful in various industrial applications (Myung, Ahn, & Yoon, 2004).
Chemoenzymatic Dynamic Kinetic Resolutions
In organic chemistry, metal complexes of derivatives of this compound serve as catalysts for racemization of amino acids, facilitating chemoenzymatic dynamic kinetic resolutions. This has significant implications for the synthesis of amino acids in high yields and with excellent enantioselectivities (Felten, Zhu, & Aron, 2010).
Synthesis of Novel Herbicides
The compound is also involved in the synthesis of novel herbicides. Modified cascade cyclization of fluoroalkyl alkynylimines led to the synthesis of 4-amino-5-fluoropicolinates, a process that facilitates the development of new herbicidal compounds (Johnson et al., 2015).
Phosphorescence in OLEDs
In the field of electronics, perfluoro carbonyl-substituted iridium complexes, synthesized from related compounds, have been used to develop deep-blue phosphorescent organic light-emitting diodes (OLEDs) (Lee et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDJIHJHBOTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647052 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)picolinaldehyde | |
CAS RN |
638214-10-5 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



